3-Piperidinyl cyclobutanecarboxylate hydrochloride
Description
Historical Context and Discovery
The development of 3-piperidinyl cyclobutanecarboxylate hydrochloride emerged from the broader evolution of cyclobutane chemistry and piperidine derivative synthesis. Cyclobutane carboxylic acid derivatives have been subjects of intensive research since the mid-20th century, with significant contributions to understanding four-membered ring reactivity and stability. The specific incorporation of piperidine substituents into cyclobutane carboxylate structures represents a more recent advancement, driven by pharmaceutical research requirements for novel heterocyclic scaffolds.
Historical precedents for cyclobutane synthesis date back to early photochemical methods and thermal cyclization approaches. The discovery of controlled stereoselective synthesis methods for cyclobutanes carrying diverse functionalities marked a crucial turning point in accessing complex four-membered ring systems. Piperidine derivatives, meanwhile, have maintained significant importance since their initial characterization, with piperidine being listed as a Table II precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances due to historical synthetic applications.
The emergence of this compound as a distinct chemical entity reflects advances in both ring contraction methodologies and nitrogen heterocycle functionalization. Recent publications demonstrate stereoselective synthesis of cyclobutanes through novel ring contraction mechanisms, including methods involving pyrrolidine precursors that can be transformed to yield cyclobutane products with exceptional stereochemical control.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as piperidin-3-yl cyclobutanecarboxylate hydrochloride. The systematic name reflects the structural composition: a cyclobutane ring bearing a carboxylate functional group esterified to the 3-position of a piperidine ring, with the entire molecule existing as a hydrochloride salt.
Alternative nomenclature systems provide additional descriptive approaches to this compound. The Simple Molecular Input Line Entry System representation appears as O=C(C1CCC1)OC2CNCCC2.[H]Cl, which encodes the complete molecular structure including the hydrochloride association. The compound maintains registry number 1219971-82-0 in chemical databases, with the molecular formula C₁₀H₁₈ClNO₂ and MDL Number MFCD13559815.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1219971-82-0 |
| Molecular Formula | C₁₀H₁₈ClNO₂ |
| Molecular Weight | 219.71 g/mol |
| MDL Number | MFCD13559815 |
| Systematic Name | Piperidin-3-yl cyclobutanecarboxylate hydrochloride |
Classification within chemical taxonomy places this compound among ester-containing heterocyclic derivatives, specifically within the subcategory of nitrogen heterocycle carboxylate esters. The presence of both saturated four-membered and six-membered rings creates a unique structural profile that bridges multiple chemical families.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its representation of advanced synthetic methodology convergence. Cyclobutane synthesis has experienced remarkable development through various approaches, including photochemical methods, thermal processes, and radical-mediated transformations. The successful incorporation of piperidine substituents demonstrates the maturation of these synthetic techniques to accommodate complex substitution patterns.
Piperidine derivatives constitute ubiquitous building blocks in pharmaceutical and fine chemical synthesis, with structures found in numerous therapeutic agents including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotic medications, and opioids. The cyclobutane component adds structural rigidity and unique spatial orientation that can significantly influence biological activity and molecular recognition processes.
Recent advances in cyclobutane synthesis have emphasized stereoselective approaches, with researchers developing methods for highly stereoselective synthesis of cyclobutanes carrying diverse functionalities. These developments include novel ring contraction strategies that proceed via nitrogen extrusion from pyrrolidine precursors, achieving exceptional stereocontrol with diastereomeric ratios exceeding 20:1 and enantiomeric excesses above 97 percent.
The compound's structural features make it particularly valuable for exploring conformational effects in drug design. Cyclobutane rings impose significant conformational constraints compared to larger ring systems, while the piperidine component provides opportunities for hydrogen bonding and electrostatic interactions. This combination creates a versatile scaffold for medicinal chemistry applications.
Position within Cyclobutane Derivative Family
This compound occupies a distinctive position within the broader family of cyclobutane derivatives, particularly among those bearing nitrogen-containing substituents. Related compounds in this family include various piperidinyl cyclobutanecarboxylate derivatives, such as 2-(3-piperidinyl)ethyl cyclobutanecarboxylate hydrochloride (Chemical Abstracts Service number 1219972-52-7) and 4-piperidinyl cyclobutanecarboxylate hydrochloride.
The cyclobutanecarboxylate core structure represents a significant synthetic target due to the inherent challenges associated with four-membered ring formation and functionalization. Cyclobutane carboxylic acid derivatives have been developed through various methodologies, including Wittig reactions followed by hydrogenation, with typical cis/trans ratios of 4:1 being reported for such transformations.
| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 1219971-82-0 | C₁₀H₁₈ClNO₂ | 219.71 |
| 2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride | 1219972-52-7 | C₁₂H₂₂ClNO₂ | 247.76 |
| 4-Piperidinyl cyclobutanecarboxylate hydrochloride | 1219948-61-4 | C₁₀H₁₈ClNO₂ | 219.71 |
Within the cyclobutane derivative classification, compounds featuring direct attachment of nitrogen heterocycles to the carboxylate functionality represent advanced synthetic achievements. The successful preparation of such derivatives demonstrates mastery over both cyclobutane ring formation and subsequent functionalization chemistry. These compounds bridge the gap between traditional small molecule synthesis and more complex heterocyclic chemistry.
The position of this compound within this family also reflects developments in synthetic methodology, particularly advances in carbon-hydrogen functionalization logic applied to cyclobutane synthesis. Such approaches have enabled controlled sequential installation of different substituents on cyclobutane cores, facilitating access to previously challenging structural motifs.
Properties
IUPAC Name |
piperidin-3-yl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(8-3-1-4-8)13-9-5-2-6-11-7-9;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDKINFJDDAMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Cyclobutanecarboxylate Core
- Acetone (for bromination)
- Brominating agent (e.g., bromine in methanol)
- Diisopropyl malonate or similar malonate derivatives
- Bromination of acetone in methanol yields 3-dibromo-2,2-dimethoxypropane, which is then reacted with diisopropyl malonate under alkali (NaH, n-butyl lithium, or potassium tert-butoxide) in solvents such as DMF or DCM at elevated temperatures (120-140°C) for 20-24 hours.
- Nucleophilic substitution yields cyclobutane intermediates (I)
- Acid hydrolysis deprotects and hydrolyzes to form 3-oxocyclobutanecarboxylic acid (II)
Step 2: Conversion to Bromoalkane
Step 3: Nucleophilic Substitution with Piperidine
- Bromoalkane (III)
- Piperidine derivative (or free piperidine)
- Base such as sodium hydride, n-butyl lithium, or potassium tert-butoxide
- Solvent: THF, DMF, or DCM
- Dissolve piperidine in THF, cool to 0-10°C
- Add sodium hydride to generate the nucleophile
- Slowly add the bromoalkane solution
- Heat to 40-50°C and stir for 6-8 hours
This step attaches the piperidine ring to the cyclobutane core, forming the key intermediate.
Step 4: Esterification and Salt Formation
- The esterified product is treated with hydrochloric acid to form the hydrochloride salt.
- Alternatively, the free base can be reacted with gaseous HCl or HCl in an appropriate solvent to generate the hydrochloride salt, ensuring stability and solubility.
Data Table Summarizing the Preparation Methods
Research Findings and Industrial Relevance
Research indicates that the described route offers several advantages:
- Simplicity & Mild Conditions: Reactions occur under relatively mild temperatures, reducing hazards.
- Cost-Effectiveness: Raw materials like acetone and brominating agents are inexpensive and readily available.
- High Yield & Scalability: The multi-step process achieves yields exceeding 80%, suitable for industrial scale-up.
- Environmental Considerations: Use of solvents like DCM and CCl4 can be optimized or replaced with greener alternatives.
The method's robustness is supported by patent disclosures and academic studies, emphasizing its potential for large-scale synthesis in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinyl cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound are usually conducted under controlled conditions to ensure high selectivity and yield. For example, oxidation reactions are performed in acidic or basic media, while reduction reactions are carried out in anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
3-Piperidinyl cyclobutanecarboxylate hydrochloride has various applications in scientific research:
1. Medicinal Chemistry
- The compound is investigated for its potential therapeutic properties, particularly in pain management and inflammation reduction. Its structural similarity to known analgesics suggests it may interact with opioid receptors, leading to analgesic effects without significant side effects .
2. Biological Activity
- Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have been evaluated for effectiveness against various bacterial strains, particularly gram-positive bacteria .
- Additionally, research indicates potential anticancer activity, with mechanisms involving modulation of key signaling pathways associated with cancer cell survival .
3. Industrial Applications
- The compound is utilized in the synthesis of complex organic molecules, serving as a building block for creating more intricate structures used in pharmaceuticals and materials science .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of cyclobutane compounds for their antimicrobial efficacy. The results indicated that the presence of specific functional groups significantly enhanced antibacterial activity, particularly against gram-positive bacteria. The compound with a piperidine moiety showed the most promise, validating its potential use as an antimicrobial agent.
Case Study 2: Cancer Therapeutics
In a transgenic mouse model for amyotrophic lateral sclerosis (ALS), derivatives of piperidine were shown to modulate JAK/SYK pathways, leading to increased survival rates. This finding suggests that these compounds could be further explored for their therapeutic potential in treating inflammatory diseases and cancers associated with dysregulated kinase activity .
Mechanism of Action
The mechanism of action of 3-Piperidinyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 3-piperidinyl cyclobutanecarboxylate hydrochloride with related compounds:
Key Observations :
- The ester group in 3-piperidinyl cyclobutanecarboxylate may enhance metabolic stability compared to ketone or amide-containing analogs (e.g., Piperidino(3-piperidinyl)methanone HCl) .
Physicochemical Properties
While direct data for 3-piperidinyl cyclobutanecarboxylate HCl are unavailable, analogs provide insights:
- Solubility: Hydrochloride salts (e.g., Piperidino(3-piperidinyl)methanone HCl) generally exhibit improved aqueous solubility compared to free bases .
- Stability : Cyclobutane rings may enhance metabolic stability over linear alkyl chains, as seen in spirocyclic drug candidates .
Biological Activity
3-Piperidinyl cyclobutanecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H21ClN2O2
- Molecular Weight : 250.76 g/mol
- CAS Number : 1219971-82-0
This compound features a piperidine ring attached to a cyclobutane carboxylate moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The compound has been shown to exhibit:
- Receptor Binding : It interacts with specific receptors such as chemokine receptors, which play crucial roles in immune response and inflammation.
- Enzyme Modulation : The compound may influence the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Antagonistic Effects on Chemokine Receptors
Research indicates that derivatives of piperidine compounds, including this compound, can act as antagonists for CC chemokine receptor 2 (CCR2). This receptor is implicated in various inflammatory diseases.
- Binding Affinity : Studies have demonstrated significant binding affinity to CCR2, with IC50 values indicating potent antagonistic activity. For instance, related compounds have shown IC50 values as low as 1.3 nM for receptor binding and 0.45 nM for functional chemotaxis .
Potential Therapeutic Applications
- Anti-inflammatory Agents : Due to its ability to modulate chemokine signaling, this compound may be developed into anti-inflammatory drugs.
- Neurological Disorders : Given the role of piperidine derivatives in modulating neurotransmitter systems, there is potential for use in treating neurological disorders.
- Cancer Treatment : The ability to influence immune responses suggests potential applications in cancer therapy by enhancing anti-tumor immunity.
Case Studies and Experimental Data
A variety of studies have explored the biological properties of this compound and its analogs:
Q & A
Q. Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight using m/z values (e.g., [M+H]+ peaks at 411 or 658 for structurally related compounds) .
- HPLC (High-Performance Liquid Chromatography) : Assess purity via retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) .
- 1H-NMR : Verify substituent positions and salt formation using characteristic shifts (e.g., δ 9.10 ppm for NH in DMSO-d6) .
Advanced: How can researchers address contradictory LCMS/HPLC data across similar synthetic batches?
Methodological Answer :
Discrepancies in m/z or retention times may arise from:
- Impurities in Starting Materials : Validate precursor purity via orthogonal methods (e.g., TLC or GC-MS).
- Incomplete Reaction Quenching : Ensure thorough acid/base workup to remove unreacted reagents .
- Isomer Formation : Monitor stereochemical outcomes using chiral HPLC or polarimetry, as seen in η3-piperidinyl complex studies .
Cross-reference batch-specific reaction logs (e.g., temperature, solvent ratios) to isolate variables .
Advanced: What reaction mechanisms explain the role of sodium nitrite and zinc in synthesizing derivatives of this compound?
Methodological Answer :
In diazotization-reduction steps (e.g., ):
- Nitrosation : Sodium nitrite generates a nitroso intermediate from the primary amine group.
- Reduction : Zinc in acetic acid reduces the nitroso group to a hydroxylamine or amine, enabling subsequent coupling with aldehydes (e.g., 2,3-difluoro-4-(2-morpholinoethoxy)benzaldehyde) .
- Catalytic Acid Synergy : Bronsted acids (e.g., AcOH) enhance electrophilicity in cycloadditions, as observed in η3-piperidinyl systems .
Basic: What purification strategies are effective for isolating this compound?
Q. Methodological Answer :
- Silica Gel Chromatography : Use gradients of hexane/ethyl acetate (e.g., 70:30) for intermediates .
- C18 Reverse-Phase Chromatography : Purify polar derivatives with acetonitrile/water gradients .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/methanol) for hydrochloride salt crystallization .
Advanced: How can regioselectivity challenges in piperidinyl substitutions be mitigated?
Q. Methodological Answer :
- Steric and Electronic Control : Use bulky directing groups (e.g., tert-butoxycarbonyl) to favor substitution at the 3-piperidinyl position .
- Catalytic Systems : Lewis acids (e.g., EtAlCl2) paired with Bronsted acids (AcOH) enhance selectivity in cycloadditions, as demonstrated in bridged heterocycle syntheses .
- Computational Modeling : Predict regiochemical outcomes using DFT calculations on transition states.
Advanced: What experimental design considerations ensure enantiomeric purity in derivatives?
Q. Methodological Answer :
- Chiral Pool Strategy : Use enantiopure starting materials (e.g., (2S)-amino esters) to propagate chirality .
- Diastereomeric Resolution : Separate intermediates via diastereomeric salt formation (e.g., with tartaric acid) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in key coupling steps.
Basic: How should researchers troubleshoot low yields in the final coupling step?
Q. Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .
- Stoichiometric Adjustments : Increase equivalents of coupling partners (e.g., aldehydes) to drive equilibrium .
- Inert Atmosphere : Strict nitrogen flow prevents oxidation of sensitive intermediates .
Advanced: What stability studies are critical for long-term storage of this compound?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen.
- Hygroscopicity Testing : Store under desiccation to prevent hydrochloride salt hydrolysis.
- Light Sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation (refer to analogous piperidinyl compounds) .
Advanced: How can computational methods aid in predicting biological activity of derivatives?
Q. Methodological Answer :
- QSAR Modeling : Correlate structural features (e.g., cyclobutane ring strain, piperidinyl basicity) with receptor binding data from related antagonists (e.g., NK3 receptor Ki values) .
- Docking Simulations : Map interactions with target proteins (e.g., IKKβ for ATP-competitive inhibitors) using crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
